molecular formula C22H24N2O4 B2948113 4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide CAS No. 1421493-96-0

4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide

Cat. No.: B2948113
CAS No.: 1421493-96-0
M. Wt: 380.444
InChI Key: SVGLEVWJKWKHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzoyl group and a propargyl ether linker terminating in a 2-carbamoylphenoxy moiety.

Properties

IUPAC Name

2-[4-[(4-butoxybenzoyl)amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-2-3-15-27-18-12-10-17(11-13-18)22(26)24-14-6-7-16-28-20-9-5-4-8-19(20)21(23)25/h4-5,8-13H,2-3,14-16H2,1H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGLEVWJKWKHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide involves several steps, typically starting with the preparation of the but-2-yn-1-yl intermediate. This intermediate is then reacted with 4-(2-carbamoylphenoxy)benzoyl chloride under specific conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where nucleophiles such as amines or thiols replace the butoxy group.

Scientific Research Applications

4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities among benzamide derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound Not explicitly provided 4-butoxy, 2-carbamoylphenoxy-but-2-ynyl Unknown (structural inference) -
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide C25H24N3O2 4-butoxy, benzimidazole-phenyl Antitumor
4-butoxy-N-(2-fluorophenyl)benzamide (VU0040237) C17H18FNO2 4-butoxy, 2-fluorophenyl mGlu5 PAM (positive allosteric modulator)
4-butoxy-N-[4-(6-methyl-benzothiazol-2-yl)phenyl]-benzamide C25H24N2O2S 4-butoxy, 6-methyl-benzothiazole Not specified
4-butoxy-N-(2-phenylethyl)benzamide C19H23NO2 4-butoxy, phenylethyl Not specified
4-butoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide C22H24N4O5S 4-butoxy, sulfamoyl-pyrimidinyl Not specified

Key Observations :

  • Rigidity vs. Flexibility : The propargyl linker in the target compound introduces conformational rigidity, unlike the flexible phenylethyl group in ’s analog .
  • Hydrogen-Bonding Capacity: The carbamoyl group may enhance target binding compared to non-polar substituents (e.g., benzothiazole in ).

Pharmacological Activities

  • Antitumor Activity : ’s benzimidazole-containing analog showed promising bioactivity, suggesting that the target compound’s carbamoyl group could similarly engage DNA or kinase targets .
  • mGlu5 Modulation: VU0040237’s fluorophenyl group contributes to its allosteric binding mode, whereas the target’s carbamoylphenoxy group may favor interactions with polar receptor pockets .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is likely ~400–450 g/mol (inferred from analogs), which may limit blood-brain barrier permeability compared to smaller derivatives like VU0040237 (297 g/mol) .

Biological Activity

4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by several functional groups:

  • Butoxy group : Contributes to the hydrophobic properties of the molecule.
  • Carbamoylphenoxy group : May play a role in receptor interactions.
  • But-2-yn-1-yl group : Provides alkyne functionality, which can be pivotal in various chemical reactions.
PropertyValue
Molecular FormulaC22H24N2O4
Molecular Weight368.44 g/mol
CAS Number1421493-96-0
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to modulate enzyme activity and influence signaling pathways, potentially leading to therapeutic effects.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : It may interact with various receptors, influencing cellular responses and signaling cascades.

Case Studies and Research Findings

Recent studies have explored the cytotoxic effects of related compounds, providing insights into the potential applications of this compound.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic activities of derivatives similar to this compound against cancer cell lines (MDA-MB-231, SUIT-2, HT-29). The findings indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the core structure could enhance potency against cancer cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of benzamide derivatives, revealing that they induce apoptosis in cancer cells through mitochondrial pathways. This suggests that this compound may share similar apoptotic mechanisms .

Therapeutic Implications

Given its biological activity, this compound holds promise as a therapeutic agent:

  • Cancer Treatment : Its cytotoxic properties could be harnessed for developing anti-cancer therapies.
  • Metabolic Disorders : The modulation of enzyme activity may offer new avenues for treating conditions like diabetes or obesity.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-(4-(2-carbamoylphenoxy)but-2-yne)-benzamideLacks butoxy groupModerate cytotoxicity
N-(4-(trifluoromethoxy)phenyl)-benzamideContains trifluoromethoxy groupEnhanced receptor binding
N-[4-(carbamoylphenyl)-butanamide]Simpler structureLower potency against cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.